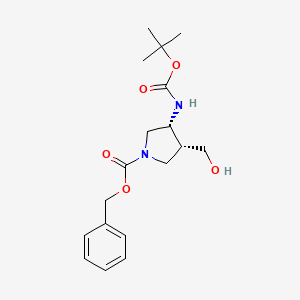

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

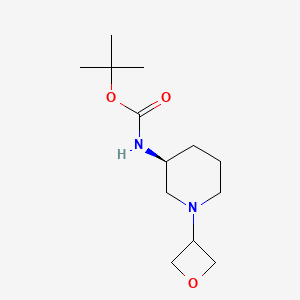

“(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine” is a chemical compound with the CAS Number: 370881-64-4. It has a molecular weight of 350.40900 and a molecular formula of C18H26N2O5 .

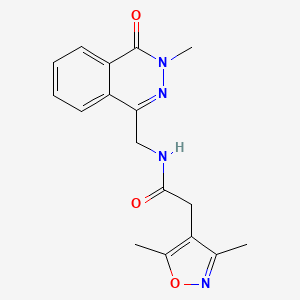

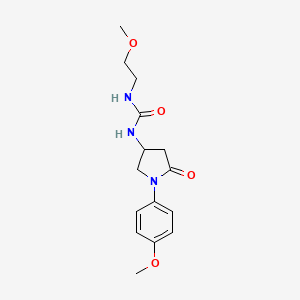

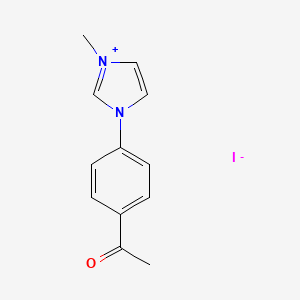

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H26N2O5. It has a monoisotopic mass of 350.184174 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 7 freely rotating bonds. The polar surface area is 88 Å2 .Applications De Recherche Scientifique

Versatile Building Blocks for Biological Active Compounds

The orthogonally protected (Boc and Cbz) compounds, such as "(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine," serve as versatile precursors for the synthesis of biologically active molecules. For instance, orthogonally N-protected 3,4-aziridinopiperidine derivatives have been highlighted for their role in generating 4-substituted 3-aminopiperidines, which are recognized for their high potential in biological activity. This underlines the compound's significance in drug discovery and development processes, where it acts as a foundational element for the construction of complex molecular architectures (Schramm, H., Pavlova, M., Hoenke, C., & Christoffers, J., 2009).

Synthesis of Constrained Peptides and Peptidomimetics

The compound's application extends to the synthesis of constrained peptides and peptidomimetics, illustrating its importance in the development of therapeutic agents with enhanced biological stability and efficacy. The strategic incorporation of orthogonally protected amino acids into peptide chains allows for the precise manipulation of peptide structure, facilitating the investigation of structure-activity relationships and the optimization of pharmacological properties (Vega‐Peñaloza, A., Sánchez-Antonio, O., Escudero-Casao, M., Tasnádi, G., Fülöp, F., & Juaristi, E., 2013).

Enabling Advanced Synthetic Methodologies

Moreover, the compound facilitates advanced synthetic methodologies, such as Rh(III)-catalyzed C-H amidation processes, showcasing its utility in the efficient and selective functionalization of organic molecules. This capability is crucial for the rapid and environmentally friendly synthesis of complex molecules, thereby supporting the advancement of organic synthesis and medicinal chemistry research (Grohmann, C., Wang, H., & Glorius, F., 2013).

Propriétés

IUPAC Name |

benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYCLXXPQAPHKR-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477810 |

Source

|

| Record name | (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-58-6 |

Source

|

| Record name | (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2712085.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2712087.png)

![1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2712090.png)

![1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2712093.png)

![2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid](/img/structure/B2712095.png)

![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712098.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)